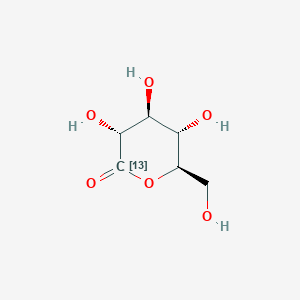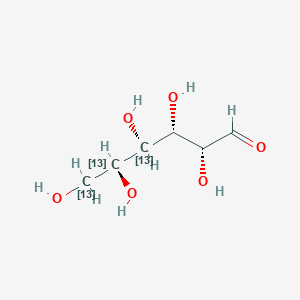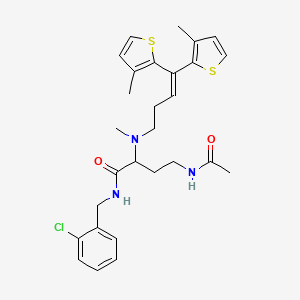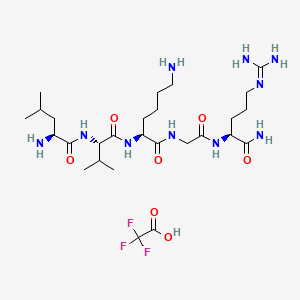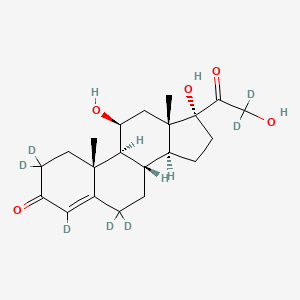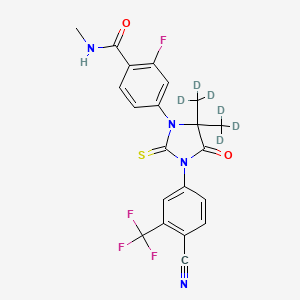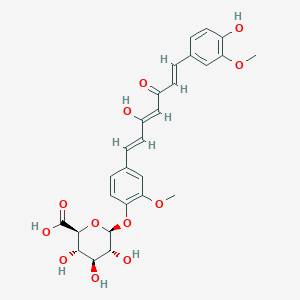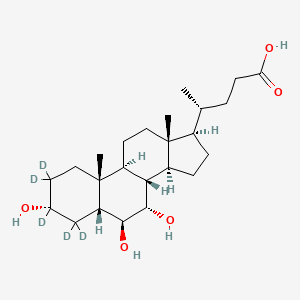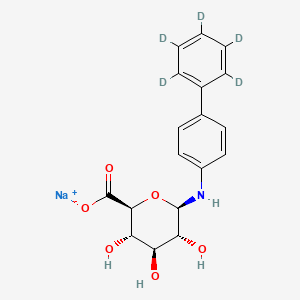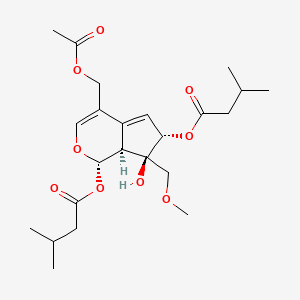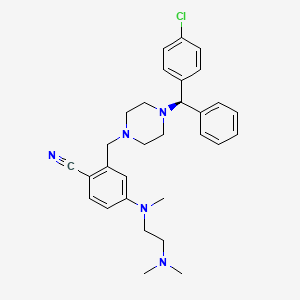
Celecoxib-d3 (methyl-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Celecoxib-d3 (methyl-d3) is a deuterium-labeled analog of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is used in pharmacokinetic studies to understand the metabolism and distribution of celecoxib in the body. The deuterium labeling helps in tracking the compound more accurately in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of celecoxib-d3 (methyl-d3) involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuteration of 4-methylacetophenone to obtain 4-methyl-d3-acetophenone, which is then used in a Claisen condensation reaction with ethyl trifluoroacetate to form 4,4,4-trifluoro-1-(4-methyl-d3-phenyl)-butane-1,3-dione. This intermediate undergoes a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to yield celecoxib-d3 (methyl-d3) .
Industrial Production Methods
Industrial production of celecoxib-d3 (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow synthesis has been employed to improve reaction times and reduce chemical exposure .
Analyse Chemischer Reaktionen
Types of Reactions
Celecoxib-d3 (methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Tetrabutylammonium permanganate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Celecoxib carboxylic acid.
Reduction: Hydroxy celecoxib.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Celecoxib-d3 (methyl-d3) is widely used in scientific research, including:
Pharmacokinetic Studies: To track the metabolism and distribution of celecoxib in the body.
Drug Development: To study the effects of deuterium labeling on drug efficacy and safety.
Biological Research: To investigate the interaction of celecoxib with biological targets.
Industrial Applications: Used in the development of new formulations and delivery systems for celecoxib.
Wirkmechanismus
Celecoxib-d3 (methyl-d3) exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with nonselective NSAIDs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: The non-deuterated version of celecoxib.
Nimesulide: Another selective COX-2 inhibitor.
Rofecoxib: A selective COX-2 inhibitor with a similar mechanism of action.
Uniqueness
Celecoxib-d3 (methyl-d3) is unique due to its deuterium labeling, which allows for more precise tracking in pharmacokinetic studies. This labeling can also affect the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties .
Eigenschaften
Molekularformel |
C17H14F3N3O2S |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3 |
InChI-Schlüssel |
RZEKVGVHFLEQIL-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


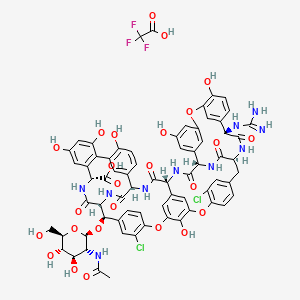
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
